molecular formula C13H15ClN2O B14225407 N-(4-Chlorobutyl)-1H-indole-2-carboxamide CAS No. 502709-84-4

N-(4-Chlorobutyl)-1H-indole-2-carboxamide

Cat. No.: B14225407
CAS No.: 502709-84-4
M. Wt: 250.72 g/mol
InChI Key: JWJKQRNLFHARSV-UHFFFAOYSA-N
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Description

N-(4-Chlorobutyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a 4-chlorobutyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyl)-1H-indole-2-carboxamide typically involves the reaction of 1H-indole-2-carboxylic acid with 4-chlorobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorobutyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorobutyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobutyl group and the carboxamide group at the 2-position of the indole ring allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

502709-84-4

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

N-(4-chlorobutyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C13H15ClN2O/c14-7-3-4-8-15-13(17)12-9-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,16H,3-4,7-8H2,(H,15,17)

InChI Key

JWJKQRNLFHARSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCCCl

Origin of Product

United States

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